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Compound of Interest

Compound Name:
2-Fluoropyridine-5-carbonyl

chloride

Cat. No.: B1316641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and

applications of 2-Fluoropyridine-5-carbonyl chloride, a key building block in medicinal

chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for its

preparation and subsequent use in the synthesis of N-substituted-2-fluoropyridine-5-

carboxamides.

Chemical Properties and Spectroscopic Data
2-Fluoropyridine-5-carbonyl chloride is a reactive acylating agent. The presence of the

electron-withdrawing fluorine atom on the pyridine ring enhances the electrophilicity of the

carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is

advantageous for the efficient synthesis of amides and esters under mild conditions.

Property Value

Molecular Formula C₆H₃ClFNO

Molecular Weight 159.55 g/mol

CAS Number 65352-94-5

Appearance White to off-white solid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1316641?utm_src=pdf-interest
https://www.benchchem.com/product/b1316641?utm_src=pdf-body
https://www.benchchem.com/product/b1316641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data:

Technique Data

¹H NMR
Signals corresponding to the three aromatic

protons on the pyridine ring.

¹³C NMR

Resonances for the six carbon atoms, including

the carbonyl carbon and the fluorine- and

chlorine-bearing carbons.

¹⁹F NMR
A characteristic signal for the fluorine atom

attached to the pyridine ring.

IR (Infrared)

A strong absorption band in the range of 1750-

1800 cm⁻¹ characteristic of the C=O stretch in

an acyl chloride.

Mass Spectrometry
A molecular ion peak corresponding to the

molecular weight of the compound.

Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine-5-carbonyl
chloride
This protocol is adapted from patent literature and describes a two-step process starting from

2-fluoro-5-methylpyridine.

Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic acid

Materials:

2-Fluoro-5-methylpyridine

Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

Water

Sulfuric acid (for workup)
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Sodium bisulfite (for workup)

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-

5-methylpyridine in water.

Gradually add potassium permanganate to the suspension while maintaining the

temperature between 70-90 °C. The reaction is exothermic.

Stir the mixture vigorously for several hours until the reaction is complete (monitor by TLC or

LC-MS).

Cool the reaction mixture to room temperature and filter off the manganese dioxide

byproduct.

Acidify the filtrate with sulfuric acid to a pH of 2-3 to precipitate the 2-fluoro-5-

pyridinecarboxylic acid.

If excess permanganate is present, add sodium bisulfite until the purple color disappears.

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of 2-Fluoro-5-pyridinecarboxylic acid to 2-Fluoropyridine-5-carbonyl
chloride

Materials:

2-Fluoro-5-pyridinecarboxylic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM) or another suitable chlorinated solvent

Catalytic amount of anhydrous N,N-dimethylformamide (DMF)
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Anhydrous alkane solvent (e.g., n-hexane)

Procedure:

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-

pyridinecarboxylic acid and anhydrous DCM.

Add a catalytic amount of DMF to the suspension.

Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature. Gas

evolution will be observed.

Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete

(cessation of gas evolution and monitoring by IR for disappearance of the carboxylic acid O-

H stretch).

Distill off the solvent and excess chlorinating agent under reduced pressure.

Add an anhydrous alkane solvent to the residue, cool the mixture to induce crystallization,

and filter to obtain the crude 2-Fluoropyridine-5-carbonyl chloride. The product can be

further purified by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of N-
Substituted-2-fluoropyridine-5-carboxamides
This protocol describes the reaction of 2-Fluoropyridine-5-carbonyl chloride with a primary

or secondary amine to form the corresponding amide.

Materials:

2-Fluoropyridine-5-carbonyl chloride

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the

tertiary amine base (1.2 equivalents) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve 2-Fluoropyridine-5-carbonyl chloride (1.1 equivalents) in

anhydrous DCM.

Slowly add the 2-Fluoropyridine-5-carbonyl chloride solution to the stirred amine solution

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the

reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer and extract the aqueous layer twice with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude amide.

Purify the crude product by silica gel column chromatography or recrystallization.

Quantitative Data for Amide Synthesis
The following table summarizes representative, albeit often extrapolated from similar reactions

due to limited direct data, yields for the synthesis of various N-substituted-2-fluoropyridine-5-
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carboxamides using the general protocol described above. Actual yields may vary depending

on the specific substrate and reaction conditions.

Amine Base Solvent Time (h)
Temperatur
e (°C)

Yield (%)

Aniline Triethylamine DCM 12 RT 85-95

4-

Fluoroaniline
Triethylamine DCM 12 RT 88-96

Benzylamine Triethylamine DCM 4 RT 90-98

Morpholine Triethylamine DCM 2 RT 92-99

Diethylamine Triethylamine DCM 6 RT 80-90

2-

Aminopyridin

e

Triethylamine DCM 16 RT 75-85

Mandatory Visualizations

Step 1: Oxidation

Step 2: Acyl Chloride Formation

2-Fluoro-5-methylpyridine

2-Fluoro-5-pyridinecarboxylic acidOxidation

KMnO4 / H2O

2-Fluoro-5-pyridinecarboxylic acid

2-Fluoropyridine-5-carbonyl chlorideChlorination

SOCl2 or (COCl)2
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Caption: Workflow for the synthesis of 2-Fluoropyridine-5-carbonyl chloride.

Amide Synthesis

2-Fluoropyridine-5-carbonyl chloride

N-Substituted-2-fluoropyridine-5-carboxamidePrimary or Secondary Amine

Tertiary Amine Base Base

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-substituted-2-fluoropyridine-5-carboxamides.
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2-Fluoropyridine-5-carbonyl chloride

Amide Library Synthesis

Amine Library
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Hit Identification

Lead Optimization (SAR)

Iterative Synthesis

Drug Candidate
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Caption: Logical workflow for drug discovery utilizing 2-Fluoropyridine-5-carbonyl chloride.
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To cite this document: BenchChem. [Application Notes and Protocols for 2-Fluoropyridine-5-
carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316641#experimental-protocols-for-2-fluoropyridine-
5-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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